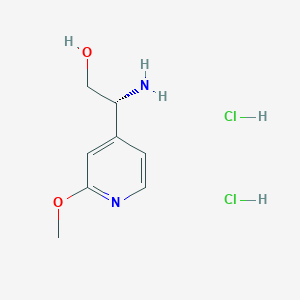
(R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride” is a chemical compound with a molecular weight of 225.12 . It is a white to yellow solid and is also known by its IUPAC name "®-1-(2-methoxypyridin-4-yl)ethan-1-amine dihydrochloride" .
Molecular Structure Analysis
The InChI code of this compound is "1S/C8H12N2O.2ClH/c1-6(9)7-3-4-10-8(5-7)11-2;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m1…/s1" . This indicates the presence of a pyridine ring with a methoxy group at the 2-position and an amino group at the 4-position. The stereochemistry is indicated by the ® configuration.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 225.12 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Tautomerism Studies
The research by Hertog and Buurman (2010) investigates the tautomerism of hydroxypyridines, including compounds similar to (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride. They studied the ultraviolet absorption spectra of these compounds, contributing to understanding their predominant tautomeric structures in aqueous ethanol solutions. This study provides insights into the structural properties of related compounds (Hertog & Buurman, 2010).
Spectroscopic and Molecular Modelling
Alghanmi and Habeeb (2015) explored the charge transfer interaction between 5-amino-2-methoxypyridine and chloranilic acid. Their research involved spectroscopic studies and molecular modelling, which can be relevant to understanding similar interactions in compounds like this compound. The formation constants and molar absorptivity of the complexes formed were also studied, contributing to the knowledge of complex stability (Alghanmi & Habeeb, 2015).
Chiral Isomer Studies
The study by Temple and Rener (1992) investigated the biological activity of chiral isomers of certain compounds, including methoxy derivatives similar to this compound. They focused on the synthesis and evaluation of these isomers in biological systems, noting differences in activity between S- and R-isomers. This research provides an understanding of the biological implications of chirality in similar compounds (Temple & Rener, 1992).
Asymmetric Synthesis
Duquette et al. (2003) describe a scalable process for the asymmetric synthesis of a compound structurally related to this compound. Their work focuses on the stereochemistry of the product, which is crucial for understanding the synthesis and applications of such chiral compounds (Duquette, Zhang, Zhu, & Reeves, 2003).
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methoxypyridine", "ethyl bromide", "sodium hydride", "2-amino-1-propanol", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Ethylation of 2-methoxypyridine with ethyl bromide in the presence of sodium hydride to yield 2-ethoxy-4-methoxypyridine.", "Step 2: Reduction of 2-ethoxy-4-methoxypyridine with sodium borohydride to yield 2-amino-4-methoxypyridine.", "Step 3: Protection of the amino group in 2-amino-4-methoxypyridine with tert-butyldimethylsilyl chloride to yield tert-butyldimethylsilyl-protected 2-amino-4-methoxypyridine.", "Step 4: Alkylation of tert-butyldimethylsilyl-protected 2-amino-4-methoxypyridine with ethyl bromide in the presence of sodium hydride to yield tert-butyldimethylsilyl-protected (R)-2-amino-2-(2-methoxypyridin-4-yl)ethanol.", "Step 5: Deprotection of the tert-butyldimethylsilyl group in tert-butyldimethylsilyl-protected (R)-2-amino-2-(2-methoxypyridin-4-yl)ethanol with hydrochloric acid in diethyl ether to yield (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride." ] } | |
CAS RN |
1640848-93-6 |
Molecular Formula |
C8H13ClN2O2 |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-methoxypyridin-4-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-12-8-4-6(2-3-10-8)7(9)5-11;/h2-4,7,11H,5,9H2,1H3;1H/t7-;/m0./s1 |
InChI Key |
OTASNOUEUZXFLF-FJXQXJEOSA-N |
Isomeric SMILES |
COC1=NC=CC(=C1)[C@H](CO)N.Cl |
SMILES |
COC1=NC=CC(=C1)C(CO)N.Cl.Cl |
Canonical SMILES |
COC1=NC=CC(=C1)C(CO)N.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-fluoro-N-{5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2458565.png)

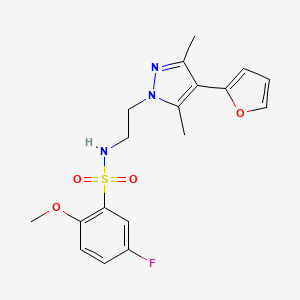
![[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine](/img/structure/B2458572.png)
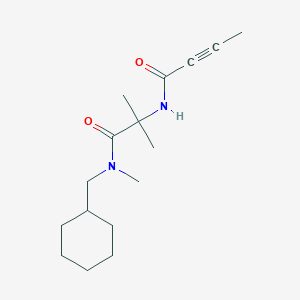
![3-(4-bromobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458576.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2458577.png)
![Tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2458578.png)
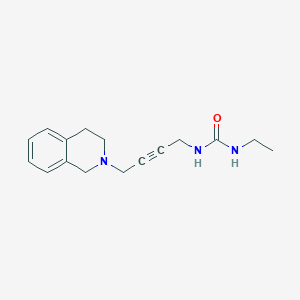
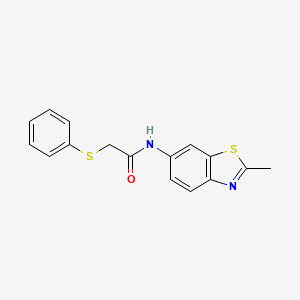
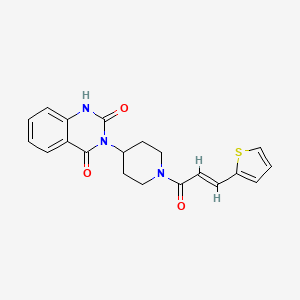
![6,8-Difluoro-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2458584.png)
![4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2458587.png)
![5-(6-(Trifluoromethyl)pyridin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2458588.png)